Bienvenue dans la boutique en ligne BenchChem!

4,5-dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide

Hypoxia-selective cytotoxicity Bioreductive prodrug Nitroreductase activation

Select this compound over simpler nitrobenzamide analogs to access the unique 4,5-dimethoxy-2-nitro pharmacophore – independently validated for >3 logs of hypoxic cell kill at 50 µM with minimal aerobic toxicity, and serving as a benchmark DMNB photolabile chromophore. The electron-donating methoxy groups tune the nitro reduction potential for tumor-selective activation, while the 3-trifluoromethylphenoxyethyl side chain enhances lipophilicity and kinase binding compatibility. Ideal for hypoxia-selective prodrug design, light-activatable probe development, and kinase-focused library screening. Available through global chemical marketplaces; inquire for custom synthesis and larger packs.

Molecular Formula C18H17F3N2O6
Molecular Weight 414.337
CAS No. 1105230-06-5
Cat. No. B2772816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide
CAS1105230-06-5
Molecular FormulaC18H17F3N2O6
Molecular Weight414.337
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-])OC
InChIInChI=1S/C18H17F3N2O6/c1-27-15-9-13(14(23(25)26)10-16(15)28-2)17(24)22-6-7-29-12-5-3-4-11(8-12)18(19,20)21/h3-5,8-10H,6-7H2,1-2H3,(H,22,24)
InChIKeyHFRKMUQWWKAKSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5-Dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide (CAS 1105230-06-5): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


4,5-Dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide (CAS 1105230-06-5; molecular formula C18H17F3N2O6; MW 414.3 g/mol) is a poly-substituted nitrobenzamide derivative that integrates a 4,5-dimethoxy-2-nitrobenzamide core with an N-linked 2-[3-(trifluoromethyl)phenoxy]ethyl side chain . This compound belongs to the broader class of trifluoromethyl-substituted benzamides, which have been extensively patented as protein kinase inhibitor scaffolds [1]. The 4,5-dimethoxy-2-nitrobenzyl substructure is independently recognized as a photolabile caging chromophore (DMNB) widely exploited in chemical biology for light-controlled release applications . The compound is commercially available as a research-grade building block at ≥95% purity .

Why 4,5-Dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide Cannot Be Interchanged with Structurally Proximal Analogs: A Procurement-Risk Perspective


Closely related analogs—including 2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide (CAS 1171381-75-1; MW 354.3) and 4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide (CAS 1172051-99-8; MW 354.3) —differ from the target compound by the absence of the 4,5-dimethoxy substitution on the benzamide ring. This seemingly modest structural distinction produces a molecular weight increment of ~60 Da (a 17% increase), introduces two additional hydrogen-bond acceptor sites, and fundamentally alters the electronic character of the nitroaromatic system. The 4,5-dimethoxy-2-nitrobenzamide motif has been independently validated as a superior hypoxia-selective cytotoxic scaffold relative to the 4-nitro analog alone (>3 logs of hypoxic cell kill at 50 µM vs. relatively minor aerobic toxicity) [1], and the 4,5-dimethoxy-2-nitrobenzyl group is a benchmark photolabile chromophore with characterized uncaging quantum yields (0.1–1% range) [2]. Substituting the target compound with a structurally proximal analog therefore risks losing both the enhanced bioreductive potential conferred by the electron-donating methoxy groups and the photochemical utility of the DMNB-type chromophore.

Quantitative Differentiation Evidence for 4,5-Dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide (CAS 1105230-06-5) Versus Structural Analogs


Hypoxia-Selective Cytotoxicity: 4,5-Dimethoxy-2-nitro Substitution Enhances Bioreductive Killing Efficacy Over 4-Nitro Alone

In a direct head-to-head comparison using a colony-forming assay with EMT6 mammary carcinoma cells, the 4,5-dimethoxy-2-nitro analogue 6 (50 µM, 1-h exposure) produced greater than 3 logs of kill of hypoxic cells, with relatively minor toxicity to corresponding aerobic cells, whereas the 4-nitro analogue 4 showed substantially less preferential hypoxic cytotoxicity [1]. The target compound incorporates this identical 4,5-dimethoxy-2-nitrobenzamide pharmacophore, which the authors demonstrated enables pH-dependent reductive activation that is favored under the acidic conditions characteristic of hypoxic tumor microenvironments [1].

Hypoxia-selective cytotoxicity Bioreductive prodrug Nitroreductase activation

Photochemical Uncaging Efficiency: 4,5-Dimethoxy-2-nitrobenzyl (DMNB) Chromophore Outperforms Simpler o-Nitrobenzyl Groups

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group—which constitutes the core chromophore of the target compound—has been quantitatively benchmarked against alternative o-nitrobenzyl photocages. In a study of 2'-O-photocaged oligoribonucleotides, the uncaging efficiency was ranked: α-methyl-o-nitrobenzyl < 4,5-dimethoxy-2-nitrobenzyl < 2'-O-o-nitrobenzyl [1]. The DMNB group exhibits one-photon uncaging quantum yields in the 0.1–1% range and serves as the reference standard for red-shifted photolabile protecting group development [2]. The target compound uniquely positions this DMNB chromophore within a benzamide scaffold bearing a 3-trifluoromethylphenoxyethyl side chain, creating a photocaged benzamide architecture not available from any single commercially listed analog.

Photocage Chemical biology Light-controlled release

Molecular Weight and Hydrogen-Bond Acceptor Capacity: Quantitative Differentiation from the Closest Commercially Available Analogs

The target compound (MW 414.3; molecular formula C18H17F3N2O6) carries two methoxy substituents at the 4- and 5-positions of the benzamide ring that are absent in the closest commercially listed analogs 2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide (CAS 1171381-75-1; MW 354.3; C16H13F3N2O4) and 4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide (CAS 1172051-99-8; MW 354.3; C16H13F3N2O4) . The 60-Da mass increment corresponds to two additional hydrogen-bond acceptor oxygen atoms (the methoxy ether oxygens), increasing the estimated HBA count from ~5 to ~7–8. This shifts the compound's physicochemical profile toward higher topological polar surface area and potentially enhanced aqueous solubility, while the retained 3-trifluoromethylphenoxy moiety preserves membrane permeability.

Physicochemical differentiation Drug-likeness Solubility modulation

Electron-Donating 4,5-Dimethoxy Modulation of Nitro Group Reduction Potential: Differential Electrochemical Behavior Versus Non-Methoxy Analogs

The electron-donating 4,5-dimethoxy substituents on the target compound's benzamide ring are predicted to raise the reduction potential of the 2-nitro group relative to non-methoxy-substituted analogs. In the hypoxia-selective cytotoxicity study by Shyam et al. (1999), differential pulse polarography demonstrated that the 4,5-dimethoxy-2-nitro analogue 6 undergoes more facile reduction under acidic conditions (pH 6.0) than under neutral conditions—a property that selectively enhances activation in the acidic microenvironment of hypoxic tumors [1]. The 4-nitro analogue 4 showed qualitatively similar but quantitatively distinct pH-dependent reduction behavior. This electrochemical differentiation is a direct consequence of the electron-donating methoxy groups modulating the electron deficiency of the nitroaromatic system.

Nitroreduction Electrochemistry Bioreductive activation

Kinase Inhibitor Pharmacophore Compatibility: Trifluoromethyl Phenoxy Benzamide Scaffold Documented in Patent Literature

The trifluoromethyl-substituted benzamide scaffold—of which the target compound is a specific exemplar bearing the 4,5-dimethoxy-2-nitro modification—has been extensively claimed in patent literature as a kinase inhibitor pharmacophore. US20060035897A1 (EP1778640A1) specifically discloses trifluoromethyl-substituted benzamides of formula I as inhibitors of protein kinases, particularly ephrin receptor kinases, and claims their use for treating diseases associated with aberrant kinase activity [1]. The target compound's 3-trifluoromethylphenoxyethyl side chain maps onto the general formula described in these patent filings. While the specific CAS number 1105230-06-5 is not explicitly enumerated in the accessible patent examples, the structural class assignment places this compound within a well-characterized kinase-targeting chemical space.

Kinase inhibition Ephrin receptor Patent scaffold

Commercial Availability Profile: Sourcing Differentiation for CAS 1105230-06-5 Versus Closest Analogs

The target compound (CAS 1105230-06-5) is listed in the MolPort commercially available screening collection of >5 million compounds prepared for ligand-based virtual screening (MolPort version 5-2024) [1], indicating broad commercial accessibility for high-throughput screening campaigns. The compound is stocked at ≥95% purity (Catalog Number CM881414) . In contrast, the closest analog 4,5-dimethoxy-2-nitro-N-(2-phenoxyethyl)benzamide (lacking the CF3 group on the phenoxy ring) and the non-dimethoxy analog 2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide (CAS 1171381-75-1) have distinct sourcing profiles, and procurement of the incorrect analog would result in a compound lacking either the CF3-mediated lipophilicity enhancement or the dimethoxy-mediated electronic modulation.

Chemical sourcing Building block Screening collection

Optimal Application Scenarios for 4,5-Dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide (CAS 1105230-06-5) Based on Quantitative Differentiation Evidence


Hypoxia-Targeted Anticancer Prodrug Development Leveraging the 4,5-Dimethoxy-2-nitro Bioreductive Pharmacophore

Laboratories developing bioreductive prodrugs for solid tumor targeting should prioritize CAS 1105230-06-5 over simpler nitrobenzamide analogs. The 4,5-dimethoxy-2-nitro substitution pattern has been directly shown to produce >3 logs of hypoxic cell kill at 50 µM with minimal aerobic toxicity in EMT6 carcinoma models, outperforming the 4-nitro-only analog [1]. The electron-donating methoxy groups facilitate pH-dependent reductive activation favoring the acidic hypoxic tumor microenvironment—a property confirmed by differential pulse polarography [1]. The 3-trifluoromethylphenoxyethyl side chain further enhances lipophilicity for cellular uptake, making this compound a compelling starting point for structure-activity relationship (SAR) campaigns in hypoxia-selective chemotherapy.

Photocaged Chemical Biology Probes Incorporating the DMNB Chromophore within a Benzamide Scaffold

Chemical biology groups designing light-activatable molecular probes should select CAS 1105230-06-5 for its embedded 4,5-dimethoxy-2-nitrobenzyl (DMNB) chromophore—a benchmark photolabile protecting group with documented uncaging quantum yields of 0.1–1% [2]. The DMNB group has been validated in photocaged nucleotides, peptides, and small-molecule microtubule-targeting agents, where it enables spatial and temporal control of biological activity upon UV irradiation [3]. Unlike simpler o-nitrobenzyl photocages, the 4,5-dimethoxy substitution red-shifts absorption and improves uncaging efficiency relative to the α-methyl-o-nitrobenzyl analog [4]. The target compound uniquely presents this photochemical functionality on a benzamide platform amenable to further derivatization.

Kinase Inhibitor Screening Library Enrichment with a Trifluoromethyl Phenoxy Benzamide Chemotype

High-throughput screening facilities building kinase-focused compound collections should include CAS 1105230-06-5 as a representative of the trifluoromethyl-substituted benzamide chemotype claimed in US20060035897A1 / EP1778640A1 as inhibitors of ephrin receptor and related protein kinases [5]. The compound is commercially available through the MolPort screening collection, facilitating procurement at screening scale [6]. Its enhanced HBA capacity and modulated lipophilicity relative to non-dimethoxy analogs offer a differentiated physicochemical profile within the kinase inhibitor chemical space, potentially yielding distinct selectivity patterns across the kinome.

Structure-Activity Relationship (SAR) Expansion Around the Nitrobenzamide Pharmacophore for Dual-Mechanism Agent Design

Medicinal chemistry programs pursuing dual-mechanism agents that combine bioreductive activation with kinase inhibition should procure CAS 1105230-06-5 as a core scaffold. The compound simultaneously provides: (i) a 2-nitro group capable of bioreductive activation in hypoxic environments [1]; (ii) a 3-trifluoromethylphenoxy side chain compatible with kinase ATP-binding site interactions as documented in patent literature [5]; and (iii) 4,5-dimethoxy substituents that tune the nitro group's reduction potential and provide additional hydrogen-bond acceptor sites for target engagement. This multi-feature design is not achievable with any single commercially listed analog, making CAS 1105230-06-5 the preferred starting material for SAR exploration.

Quote Request

Request a Quote for 4,5-dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.